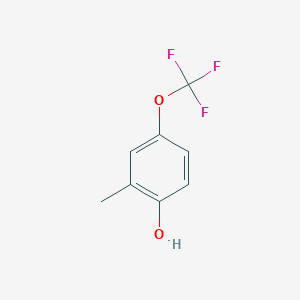

2-Methyl-4-(trifluoromethoxy)phenol

Vue d'ensemble

Description

2-Methyl-4-(trifluoromethoxy)phenol, also known by its IUPAC name this compound, is an organic compound with the molecular formula C8H7F3O2. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenol ring, which imparts unique chemical and physical properties .

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups

Mode of Action

It’s known that trifluoromethylbenzenes can interact with various biological targets . The specific interactions of 2-Methyl-4-(trifluoromethoxy)phenol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Trifluoromethylbenzenes, the class of compounds to which it belongs, are known to interact with various biochemical pathways

Result of Action

As a member of the trifluoromethylbenzenes class, it’s known to have potential interactions with various biological targets

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.

Industrial Production Methods

Industrial production of 2-methyl-4-(trifluoromethoxy)phenol may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the desulfurization-fluorination method makes it suitable for industrial applications, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Applications De Recherche Scientifique

Insecticide Development

One of the prominent applications of 2-Methyl-4-(trifluoromethoxy)phenol is in the development of insecticides. It has been utilized in synthesizing Flometoquin , which exhibits significant insecticidal activity against various pests. This compound's efficacy makes it a candidate for agricultural applications, particularly in pest control strategies.

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its functional groups allow it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .

Table 1: Summary of Chemical Reactions Involving this compound

Pharmaceutical Applications

Recent studies have explored the potential of this compound in pharmaceutical applications. It has been investigated as a precursor for synthesizing compounds with antimalarial properties, showcasing its versatility beyond traditional uses .

Case Study: Antimalarial Compounds

A study highlighted the optimization of endochin-like quinolones, where derivatives of this compound were synthesized and evaluated for their biological activity against malaria parasites. These findings suggest that this compound could play a role in developing new antimalarial drugs .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(trifluoromethyl)phenol: Similar in structure but lacks the methyl group at the 2-position.

2-Nitro-4-(trifluoromethyl)phenol: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.

Uniqueness

2-Methyl-4-(trifluoromethoxy)phenol is unique due to the presence of both a methyl and a trifluoromethoxy group, which imparts distinct chemical properties. This combination enhances its stability and reactivity, making it valuable in various research and industrial applications .

Activité Biologique

2-Methyl-4-(trifluoromethoxy)phenol, also known as EVT-322145, is a phenolic compound with a trifluoromethoxy group that significantly influences its chemical behavior and biological activity. This compound has garnered attention in various fields, particularly in insecticide development and potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxyl group (-OH) attached to an aromatic hydrocarbon, which is characteristic of phenolic compounds. The trifluoromethoxy substituent enhances its lipophilicity and alters its reactivity, making it suitable for various chemical applications.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3O2 |

| Molecular Weight | 202.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Insecticidal Activity

Recent studies have demonstrated that this compound exhibits significant insecticidal properties. Specifically, it has been synthesized as part of the development of Flometoquin, which shows promising activity against pests such as Plutella xylostella (diamondback moth). This compound operates through a mechanism that disrupts the nervous system of insects, leading to paralysis and death.

Antimicrobial Properties

Phenolic compounds are known for their antimicrobial properties, and this compound is no exception. Research indicates that it possesses bactericidal effects against various strains of bacteria. For instance, studies have shown that structurally related phenolic compounds exhibit activity against Escherichia coli and Staphylococcus aureus, suggesting potential for this compound in treating bacterial infections .

The biological activity of this compound can be attributed to its ability to interact with biological membranes and enzymes. The trifluoromethoxy group enhances its binding affinity to target sites within microbial cells or insect nervous systems. This interaction may lead to the disruption of essential cellular processes, including enzyme inhibition and membrane integrity loss.

Table 2: Summary of Biological Activities

| Activity Type | Organism/Target | Mechanism | Reference |

|---|---|---|---|

| Insecticidal | Plutella xylostella | Nervous system disruption | |

| Antimicrobial | E. coli, S. aureus | Membrane disruption | |

| Antimicrobial | Various bacteria | Enzyme inhibition |

Case Study 1: Insecticidal Efficacy

A study published in 2023 evaluated the efficacy of Flometoquin (containing this compound) against Plutella xylostella. The results indicated a significant reduction in pest populations after treatment with concentrations as low as 10 mg/kg, showcasing its potential as an effective insecticide in agricultural settings.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested various phenolic compounds against common pathogens. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against S. aureus, indicating strong antibacterial activity .

Propriétés

IUPAC Name |

2-methyl-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIXWHAIFDQEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382579 | |

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129676-67-1 | |

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.